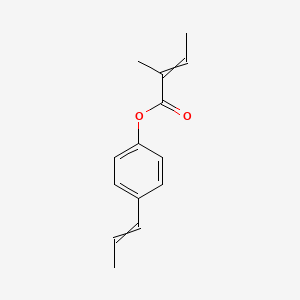
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- is an organic compound with a complex structure It is a derivative of butenoic acid, featuring a phenyl ester group and a propenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- typically involves esterification reactions. One common method is the reaction of 2-Butenoic acid, 2-methyl- with 4-(1-propenyl)phenol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Different esters, amides
Aplicaciones Científicas De Investigación
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The propenyl group may also participate in binding interactions, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)-
- 2-Butenoic acid, 2-methyl-, 2-methyl-2-propenyl ester, (Z)-
- Butanoic acid, 2-methyl-, propyl ester
Uniqueness
2-Butenoic acid, 2-methyl-, 4-(1-propenyl)phenyl ester, (2E)- is unique due to its specific structural features, including the phenyl ester group and the propenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
733766-72-8 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
(4-prop-1-enylphenyl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-4-6-12-7-9-13(10-8-12)16-14(15)11(3)5-2/h4-10H,1-3H3 |
Clave InChI |
UCQRFKUYPJOHMR-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=CC=C(C=C1)OC(=O)C(=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















